

Synthesis of Cyclic Sulfoximines via C-H Activation: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfoximine**

Cat. No.: **B086345**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

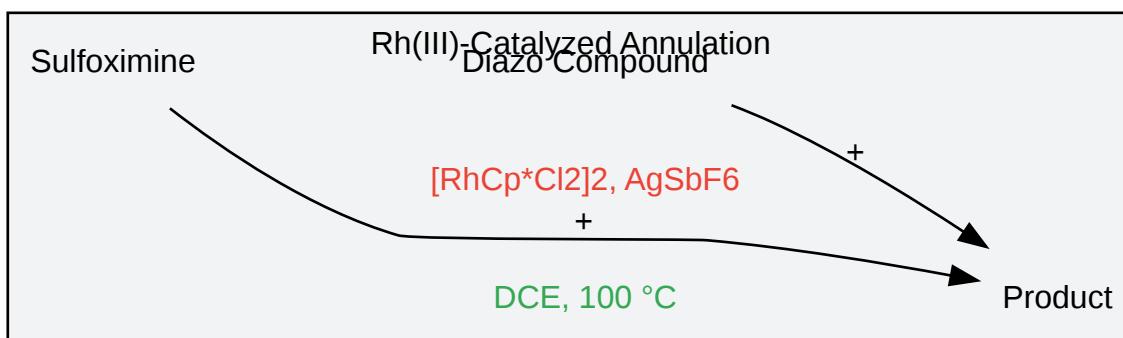
The synthesis of cyclic **sulfoximines** has garnered significant attention in medicinal and materials chemistry due to their unique structural and biological properties.^{[1][2]} Transition-metal-catalyzed C-H activation has emerged as a powerful and efficient strategy for the construction of these valuable heterocyclic scaffolds.^{[1][2][3]} This document provides detailed application notes and experimental protocols for the synthesis of cyclic **sulfoximines**, focusing on methodologies employing rhodium, iridium, and ruthenium catalysts.

Application Notes

The **sulfoximine** moiety can act as a versatile directing group in C-H functionalization reactions, enabling the regioselective formation of various cyclic structures.^{[1][2]} The choice of metal catalyst and coupling partner dictates the type of cyclic **sulfoximine** obtained.

- Rhodium(III)-catalyzed reactions are widely used for the annulation of **sulfoximines** with various partners like diazo compounds, alkynes, and iodonium ylides, leading to the formation of 1,2-benzothiazines and other fused heterocyclic systems.^{[1][4][5]} These reactions often exhibit broad substrate scope and functional group tolerance.^{[1][4]}
- Iridium(III) catalysis has been successfully applied to the C-H functionalization of **sulfoximines** with α -diazocarbonyl compounds, providing access to 1,2-benzothiazines under mild, room temperature conditions.^[3]

- Ruthenium(II)-catalyzed enantioselective C-H activation represents a significant advancement, allowing for the synthesis of sulfur-chiral cyclic **sulfoximines** with high enantioselectivity.[1][2][6] These methods often employ chiral carboxylic acids as ligands in combination with a ruthenium precursor.[2][6]


The selection of the appropriate catalytic system depends on the desired target structure and the required level of stereocontrol. The following protocols provide detailed procedures for representative examples of these transformations.

Experimental Protocols

Protocol 1: Rhodium(III)-Catalyzed Annulation of Sulfoximines with Diazo Compounds

This protocol is adapted from the work of Bolm and coworkers and describes the synthesis of 1,2-benzothiazines through a domino C-H activation/cyclization/condensation pathway.[4]

Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1: General scheme for Rh(III)-catalyzed annulation.

Materials:

- $[\text{Cp}^*\text{RhCl}_2]_2$ (1.0 mol%)
- AgSbF_6 (4.0 mol%)

- **Sulfoximine** (1.0 equiv)
- Diazo compound (1.2 equiv)
- 1,2-Dichloroethane (DCE)

Procedure:

- To an oven-dried screw-cap vial, add $[\text{Cp}^*\text{RhCl}_2]_2$ (1.0 mol%), AgSbF_6 (4.0 mol%), and the **sulfoximine** (1.0 equiv).
- Evacuate and backfill the vial with argon three times.
- Add 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration of the **sulfoximine**.
- Add the diazo compound (1.2 equiv) to the reaction mixture.
- Seal the vial and place it in a preheated oil bath at 100 °C.
- Stir the reaction for the specified time (typically 12-24 h) until completion, as monitored by TLC.
- After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired 1,2-benzothiazine product.

Quantitative Data Summary:

Entry	Sulfoximine (R ¹)	Diazo Compound (R ²)	Product	Yield (%)
1	H	CO ₂ Et	3-ethoxycarbonyl-1,2-benzothiazine 1-oxide	95
2	4-Me	CO ₂ Et	6-methyl-3-ethoxycarbonyl-1,2-benzothiazine 1-oxide	92
3	4-Cl	CO ₂ Et	6-chloro-3-ethoxycarbonyl-1,2-benzothiazine 1-oxide	88
4	H	COPh	3-benzoyl-1,2-benzothiazine 1-oxide	85

Data is representative and compiled from related literature.

Protocol 2: Iridium(III)-Catalyzed C-H/N-H Functionalization of Sulfoximines

This protocol, based on the work of Pawar and coworkers, enables the synthesis of 1,2-benzothiazines at room temperature.[\[3\]](#)

Experimental Workflow:

[Click to download full resolution via product page](#)

Figure 2: Workflow for Ir(III)-catalyzed synthesis.

Materials:

- $[\text{Cp}^*\text{IrCl}_2]_2$ (2.5 mol%)
- Sodium pivalate (NaOPiv) (20 mol%)
- **Sulfoximine** (1.0 equiv)
- α -Diazocarbonyl compound (1.2 equiv)
- 2,2,2-Trifluoroethanol (TFE)

Procedure:

- In a screw-cap vial, combine the **sulfoximine** (1.0 equiv), $[\text{Cp}^*\text{IrCl}_2]_2$ (2.5 mol%), and sodium pivalate (20 mol%).
- Add 2,2,2-trifluoroethanol (TFE) to make a 0.1 M solution based on the **sulfoximine**.
- To this mixture, add a solution of the α -diazocarbonyl compound (1.2 equiv) in TFE.
- Stir the reaction mixture at room temperature for 12 hours.
- Upon completion, remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the pure 1,2-benzothiazine.

Quantitative Data Summary:

Entry	Sulfoximine (R ¹)	α-Diazo Compound (R ²)	Product	Yield (%)
1	H	Ethyl 2-diazoacetoacetate	3-acetyl-3-ethoxycarbonyl-1,2-benzothiazine 1-oxide	94
2	4-OMe	Ethyl 2-diazoacetoacetate	6-methoxy-3-acetyl-3-ethoxycarbonyl-1,2-benzothiazine 1-oxide	91
3	4-Br	Ethyl 2-diazoacetoacetate	6-bromo-3-acetyl-3-ethoxycarbonyl-1,2-benzothiazine 1-oxide	85
4	H	Diazo Meldrum's acid	Spirocyclic 1,2-benzothiazine derivative	90

Data is representative and compiled from related literature.[3]

Protocol 3: Ruthenium(II)-Catalyzed Enantioselective C-H Annulation

This protocol is based on the work of Shi and coworkers for the synthesis of sulfur-chiral 1,2-benzothiazines.[2][6]

Catalytic Cycle:

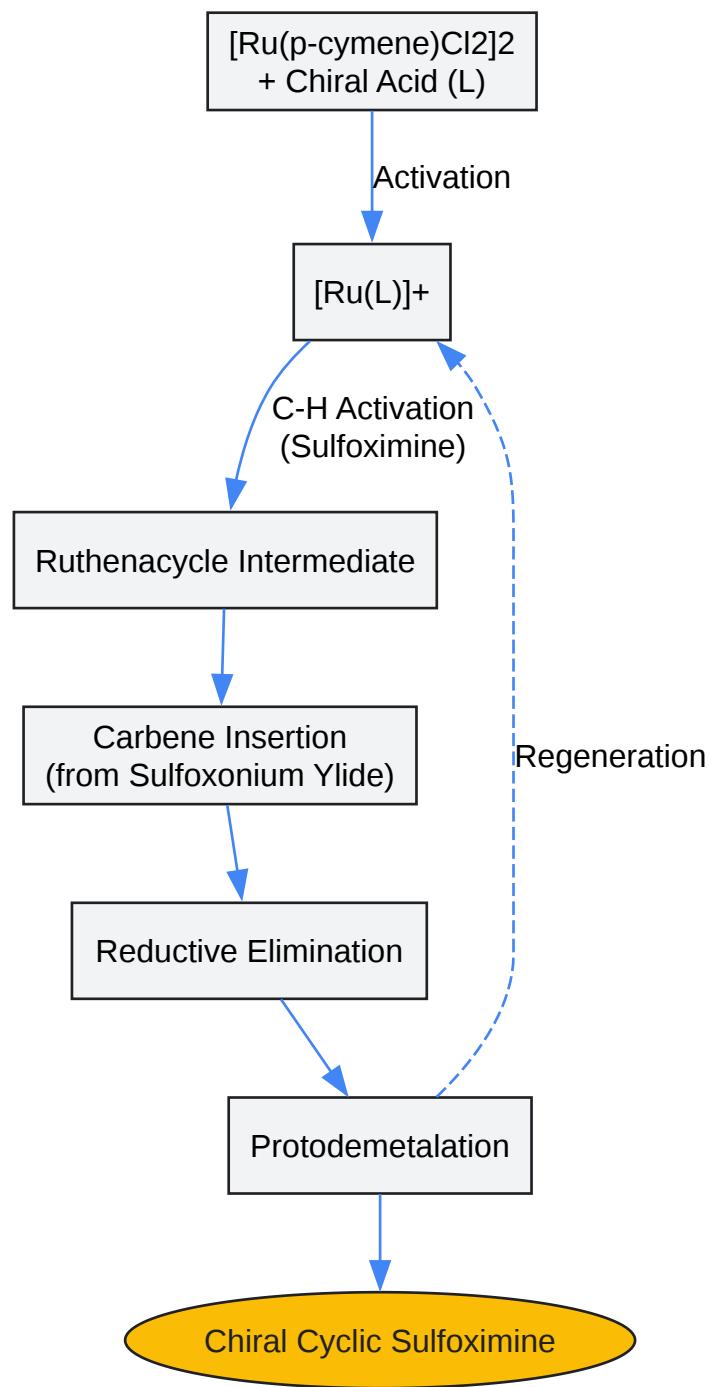

[Click to download full resolution via product page](#)

Figure 3: Proposed catalytic cycle for Ru(II)-catalyzed enantioselective C-H annulation.

Materials:

- $[(p\text{-cymene})\text{RuCl}_2]_2$ (2.5 mol%)

- Chiral binaphthyl monocarboxylic acid ligand (10 mol%)
- AgSbF₆ (10 mol%)
- **Sulfoximine** (1.0 equiv)
- Sulfoxonium ylide (1.2 equiv)
- 1,2-Dichloroethane (DCE)

Procedure:

- To a dried Schlenk tube, add [(p-cymene)RuCl₂]₂ (2.5 mol%), the chiral carboxylic acid ligand (10 mol%), and AgSbF₆ (10 mol%).
- Evacuate and backfill the tube with argon.
- Add DCE, and stir the mixture at room temperature for 30 minutes.
- Add the **sulfoximine** (1.0 equiv) and the sulfoxonium ylide (1.2 equiv).
- Stir the reaction mixture at the specified temperature (e.g., 80 °C) for 24 hours.
- After cooling, filter the mixture through a pad of Celite and concentrate the filtrate.
- Purify the residue by flash column chromatography to obtain the enantioenriched cyclic **sulfoximine**.
- Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Quantitative Data Summary:

Entry	Sulfoximine (R ¹)	Sulfoxonium Ylide (R ²)	Product	Yield (%)	ee (%)
1	H	Ph	3-phenyl-1,2-benzothiazine 1-oxide	99	98
2	4-Me	Ph	6-methyl-3-phenyl-1,2-benzothiazine 1-oxide	97	97
3	4-CF ₃	Ph	6-trifluoromethyl-1-3-phenyl-1,2-benzothiazine 1-oxide	85	96
4	H	Me	3-methyl-1,2-benzothiazine 1-oxide	92	97

Data is representative and compiled from the work of Shi and coworkers.[2][6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cp*Ir(iii)-catalyzed C–H/N–H functionalization of sulfoximines for the synthesis of 1,2-benzothiazines at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]
- 5. Rhodium-catalyzed C–H activation/cyclization of aryl sulfoximines with iodonium ylides towards polycyclic 1,2-benzothiazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Efficient Synthesis of Sulfur-Stereogenic Sulfoximines via Ru(II)-Catalyzed Enantioselective C-H Functionalization Enabled by Chiral Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Synthesis of Cyclic Sulfoximines via C-H Activation: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086345#synthesis-of-cyclic-sulfoximines-via-c-h-activation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com